tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate
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Overview
Description
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, a fluorine atom, a methyl group, and a cyclopropyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of a fluorinated methylbenzene derivative, followed by the introduction of the tert-butyl carbamate group through a nucleophilic substitution reaction. The cyclopropyl group can be introduced via a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclopropanation: The cyclopropyl group can participate in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzyl carbamates, such as:
- tert-Butyl 5-bromo-2,3-difluorophenylcarbamate
- tert-Butyl 5-bromo-3-hydroxyphenylcarbamate
Uniqueness
tert-Butyl 5-bromo-2-fluoro-3-methylbenzyl(cyclopropyl)carbamate is unique due to the presence of both a fluorine and a bromine atom on the benzene ring, as well as the cyclopropyl carbamate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrFNO2/c1-10-7-12(17)8-11(14(10)18)9-19(13-5-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNZQADBZYXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CN(C2CC2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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